2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one
説明
特性
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3/c1-18-6-8-19(9-7-18)16-30-24-17-29-20(14-23(24)28)15-26-10-12-27(13-11-26)22-5-3-2-4-21(22)25/h2-9,14,17H,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUCGXHXRRVDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it acts as a non-competitive inhibitor.
Biochemical Pathways
The compound affects the nucleoside transport pathways by inhibiting the function of ENTs. This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various cellular processes.
生物活性
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a piperazine moiety and a pyran-4-one core. The presence of a fluorophenyl group and a methoxy-substituted phenyl group suggests potential interactions with various biological targets.
Molecular Formula
- Chemical Formula : C20H22FN3O2
- Molecular Weight : 357.41 g/mol
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes. Notably, it has shown promise in the following areas:
-
Antidepressant Activity :
- Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. It appears to modulate serotonin and norepinephrine levels, which are critical in mood regulation.
-
Anticancer Properties :
- In vitro studies demonstrated that the compound has cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cancer cell lines, indicating moderate potency compared to established chemotherapeutics.
-
Neuroprotective Effects :
- The compound has been evaluated for neuroprotective properties in models of neurodegeneration. It appears to reduce oxidative stress and inflammation in neuronal cells.
The proposed mechanism of action involves:
- Serotonin Receptor Modulation : Interaction with 5-HT receptors may underlie its antidepressant effects.
- Inhibition of Kinases : Some studies suggest that it may inhibit specific kinases involved in cancer progression.
Study 1: Antidepressant Effects
In a controlled study involving rodents, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated that the compound's efficacy was comparable to that of standard antidepressants.
Study 2: Anticancer Activity
A series of experiments were conducted on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, with flow cytometry confirming increased sub-G1 phase populations indicative of cell death.
Study 3: Neuroprotection
In models of oxidative stress induced by hydrogen peroxide, the compound demonstrated a protective effect on neuronal cells, reducing cell death by approximately 40% compared to untreated controls.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | IC50 (µM) | Reference |
|---|---|---|---|
| Antidepressant | Significant | 15 | |
| Anticancer (MCF-7) | Moderate | 20 | |
| Anticancer (HT-29) | Moderate | 25 | |
| Neuroprotective | Significant reduction | N/A |
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Serotonin Modulation | Interaction with serotonin receptors |
| Kinase Inhibition | Inhibition of specific kinases |
| Apoptosis Induction | Activation of caspase pathways |
類似化合物との比較
Chemical Structure :
- Core : Pyran-4-one (a six-membered lactone ring with a ketone group).
- Substituents :
- Position 2 : A piperazine ring substituted at the 4-position with a 2-fluorophenyl group.
- Position 5 : A 4-methylphenylmethoxy (p-tolylmethoxy) group.
- Molecular Formula : C24H25FN2O3 (calculated).
- Key Features: The 2-fluorophenyl-piperazine moiety is associated with receptor-binding versatility, particularly in neurological targets like serotonin (5-HT1A) and dopamine receptors .
Structural Analogues of Pyran-4-one Derivatives
Key Insights:
Piperazine Substitution :
- 2-Fluorophenyl vs. 4-Fluorophenyl (Target vs. ) : The position of fluorine on the phenyl ring alters steric and electronic interactions. The 2-fluorophenyl group in the target compound may favor binding to serotonin receptors due to its ortho-substitution pattern, whereas 4-fluorophenyl derivatives are more common in dopamine D2 ligands .
- Furan-2-carbonyl () : This substituent introduces a polar carbonyl group, likely reducing CNS penetration but increasing solubility compared to aryl-substituted piperazines .
Oxygen Substituent :
Comparison with Non-Pyranone Analogues
A. Triazole-Thione Derivatives ():
- Example : 5-(3-Chlorophenyl)-2-{[4-(4-fluorophenyl)piperazinyl]methyl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 24a).
- Core : Triazole-thione.
- Piperazine Substituent : 4-Fluorophenyl.
- Key Differences :
- Fluorophenyl-piperazine moieties are retained, suggesting overlapping receptor targets with the pyranone derivatives .
B. Pyridopyrimidinone Derivatives ():
- Example: 2-(3,4-Difluoro-5-methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. Core: Pyridopyrimidinone. Piperazine Substituent: Unsubstituted piperazine. Key Differences:
- Lack of fluorophenyl substitution on piperazine reduces hydrophobic interactions compared to the target compound .
Q & A
Q. How can researchers optimize the synthesis of 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one to improve yield and purity?
Methodological Answer:
- Multi-Step Synthesis Design : Follow a modular approach, as seen in pyrazole and pyranone syntheses (e.g., coupling fluorophenylpiperazine with a pre-functionalized pyranone intermediate). Use catalysts like Pd for cross-coupling reactions to enhance efficiency .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity product (>95%) .
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and minimize side products .
Q. What spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and methoxyphenyl groups) .
- X-Ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in piperazine derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. Which in vitro assays are suitable for preliminary bioactivity screening of this compound?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition : Fluorescence-based assays for kinases or phosphatases, given structural similarity to kinase inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophore elements?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with halogenated or electron-donating groups) and compare bioactivity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like serotonin receptors .
- Pharmacokinetic Profiling : Assess logP, solubility, and metabolic stability to optimize drug-like properties .
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?
Methodological Answer:
- Assay Condition Optimization : Validate in vitro results under physiological pH/temperature and include serum proteins to mimic in vivo conditions .
- Metabolite Identification : Use LC-MS to detect active metabolites that may explain discrepancies .
- Dose-Response Studies : Adjust dosing regimens in animal models to account for bioavailability limitations .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
Methodological Answer:
- Target Identification : Employ affinity chromatography or pull-down assays with biotinylated analogs .
- Transcriptomic/Proteomic Profiling : RNA-seq or SILAC-based proteomics to identify differentially expressed pathways .
- Kinase Profiling Panels : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to pinpoint targets .
Q. How can physicochemical stability be assessed for formulation development?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze degradation products via HPLC .
- pH Stability Testing : Incubate in buffers (pH 1–9) to simulate gastrointestinal conditions .
- Excipient Compatibility : Test with common excipients (e.g., lactose, PVP) using DSC or FTIR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
